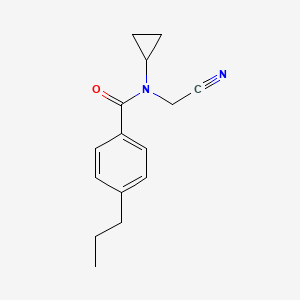
N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide, also known as CPP-115, is a compound that belongs to the class of GABA aminotransferase inhibitors. It was first synthesized by researchers at the University of Alberta in Canada, and has since gained attention for its potential applications in treating various neurological disorders.
Mécanisme D'action
N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide works by inhibiting the activity of GABA aminotransferase, which is an enzyme that breaks down the neurotransmitter GABA. By inhibiting this enzyme, this compound leads to an increase in GABA levels in the brain, which can have a calming effect and reduce the occurrence of seizures and other neurological symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. For example, it has been shown to increase GABA levels in the brain, which can have a calming effect and reduce the occurrence of seizures and other neurological symptoms. It has also been shown to increase the levels of other neurotransmitters, such as dopamine and norepinephrine, which can have positive effects on mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide is that it is a highly specific inhibitor of GABA aminotransferase, which means that it can be used to selectively target this enzyme without affecting other enzymes or neurotransmitters in the brain. This makes it a useful tool for studying the role of GABA in various neurological disorders.
One of the limitations of this compound is that it has a relatively short half-life in the body, which means that it needs to be administered frequently in order to maintain therapeutic levels in the brain. This can make it difficult to use in clinical settings, as patients may need to take the drug multiple times per day.
Orientations Futures
There are several future directions for research on N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide. One area of interest is its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in treating anxiety disorders, as it has been shown to have anxiolytic effects in animal models. Finally, there is ongoing research into developing more potent and longer-lasting inhibitors of GABA aminotransferase, which could have important implications for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide involves several steps, including the reaction of 4-propylbenzoyl chloride with cyclopropylamine to form N-cyclopropyl-4-propylbenzamide. This intermediate is then reacted with cyanomethyl magnesium bromide to produce the final product, this compound.
Applications De Recherche Scientifique
N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including epilepsy, addiction, and anxiety. It works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down the neurotransmitter GABA. This leads to an increase in GABA levels in the brain, which can have a calming effect and reduce the occurrence of seizures and other neurological symptoms.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-3-12-4-6-13(7-5-12)15(18)17(11-10-16)14-8-9-14/h4-7,14H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPBJQFDUWPLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N(CC#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

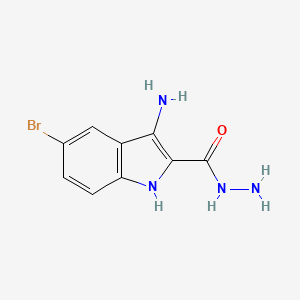
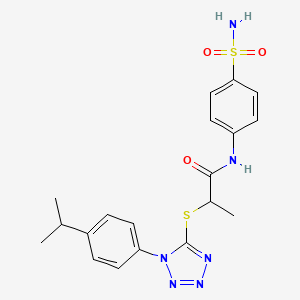
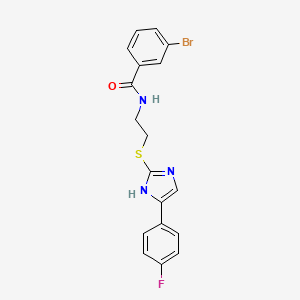
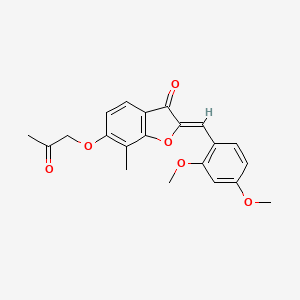
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2438301.png)
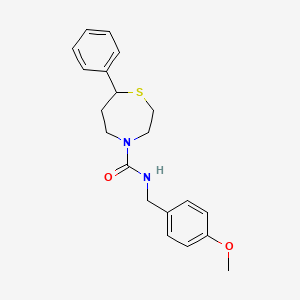
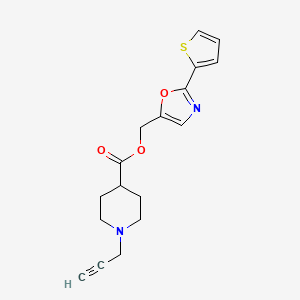
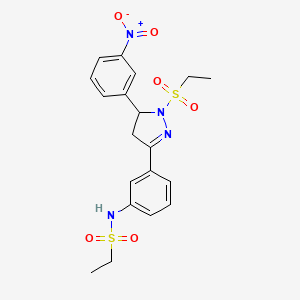
![N-(3,4-dimethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2438308.png)
![2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide](/img/structure/B2438309.png)
![2-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2438313.png)

![N-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2438317.png)
![5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2438318.png)